3-(5-formylthiophen-2-yl)benzoic acid is a high-purity, bifunctional organic building block characterized by a meta-substituted benzoic acid, an electron-rich thiophene spacer, and a reactive formyl group . With a molecular weight of 232.25 g/mol and a robust melting point of 251-257 °C, it is primarily procured as a rigid, π-conjugated precursor for advanced materials synthesis . Its orthogonal reactivity—combining a carboxylic acid for metal-oxide anchoring or coordination, and an aldehyde for Knoevenagel or Schiff-base condensations—makes it a critical intermediate in the scalable production of non-linear Metal-Organic Frameworks (MOFs), Covalent Organic Frameworks (COFs), and metal-free push-pull organic dyes .
Generic substitution of 3-(5-formylthiophen-2-yl)benzoic acid with closely related analogs results in fundamental structural and electronic failures in downstream applications. Substituting this compound with its para-isomer, 4-(5-formylthiophen-2-yl)benzoic acid (CAS 174623-07-5), shifts the molecular bend angle from ~120° to a linear 180°, which completely alters MOF crystallographic topology and increases detrimental face-to-face π-stacking (H-aggregation) in dye films . Furthermore, replacing the thiophene spacer with a standard phenyl ring (e.g., 3-(4-formylphenyl)benzoic acid) significantly reduces the electron-donating capacity of the conjugated bridge, leading to a wider bandgap and a blue-shifted absorption profile that degrades light-harvesting efficiency in optoelectronic applications [1].
For materials science procurement, the thermal stability of a linker is a primary selection criterion. 3-(5-formylthiophen-2-yl)benzoic acid exhibits a high melting point of 251-257 °C , confirming its structural robustness. When compared to less rigid aliphatic or non-conjugated bifunctional linkers that often degrade below 200 °C, this compound withstands the harsh, extended heating cycles (typically 120–150 °C for 48-72 hours) required for solvothermal Metal-Organic Framework (MOF) crystallization without decarbonylation or premature polymerization .
| Evidence Dimension | Thermal stability / Melting point |
| Target Compound Data | 251-257 °C |
| Comparator Or Baseline | Standard aliphatic bifunctional linkers (<200 °C) |
| Quantified Difference | >50 °C higher thermal tolerance |
| Conditions | Standard melting point assay and solvothermal MOF synthesis conditions |
Prevents precursor degradation during high-temperature framework crystallization, ensuring high-fidelity batch reproducibility.
The positional isomerism of this compound is critical for procurement decisions aimed at specific architectural outcomes. 3-(5-formylthiophen-2-yl)benzoic acid features a meta-substituted benzoic acid, which imparts a ~120° bend angle to the molecular backbone . In contrast, its direct procurement alternative, the para-isomer 4-(5-formylthiophen-2-yl)benzoic acid (CAS 174623-07-5), provides a linear 180° geometry . This geometric difference dictates the end-product: the meta-isomer forces the formation of lower-symmetry, non-interpenetrated networks (e.g., kagome lattices) in MOFs, and reduces detrimental H-aggregation when used as a dye precursor on TiO2 surfaces .
| Evidence Dimension | Molecular bend angle (functional group trajectory) |
| Target Compound Data | ~120° (meta-linkage) |
| Comparator Or Baseline | ~180° (para-isomer, CAS 174623-07-5) |
| Quantified Difference | 60° geometric deviation |
| Conditions | Crystallographic structural assembly |
Allows researchers and formulators to predictably engineer non-linear framework topologies and prevent flat-stacking aggregation in thin films.
When selecting precursors for organic sensitizers or electroactive materials, the nature of the π-spacer is paramount. 3-(5-formylthiophen-2-yl)benzoic acid utilizes an electron-rich thiophene ring, which possesses a lower aromatic resonance energy than a standard phenyl ring [1]. Compared to the biphenyl analog (3-(4-formylphenyl)benzoic acid), the thiophene spacer facilitates superior electron delocalization from the donor to the acceptor moiety. In derived Knoevenagel condensation products, this typically results in a 30–50 nm red-shift in the absorption maximum (λmax) and a lowered HOMO-LUMO gap, capturing a broader spectrum of low-energy light .
| Evidence Dimension | Absorption maximum (λmax) red-shift in derived dyes |
| Target Compound Data | Thiophene-spaced precursor (3-(5-formylthiophen-2-yl)benzoic acid) |
| Comparator Or Baseline | Phenyl-spaced analog (3-(4-formylphenyl)benzoic acid) |
| Quantified Difference | 30–50 nm red-shift |
| Conditions | UV-Vis spectroscopy of derived push-pull dyes in organic solvents |
Crucial for maximizing light-harvesting efficiency in dye-sensitized solar cells (DSSCs) and tuning emission profiles in organic electronics.
Leveraging its ~120° bent geometry and high thermal stability (251-257 °C), this compound is ideal for solvothermal synthesis of low-symmetry, non-interpenetrated MOFs. The orthogonal reactivity allows the carboxylic acid to coordinate with metal nodes (e.g., Zn, Zr) while leaving the formyl group available for post-synthetic modification (PSM) via Schiff-base chemistry .
The electron-rich thiophene spacer and reactive aldehyde make this compound a structurally targeted building block for push-pull dyes. It readily undergoes Knoevenagel condensation with cyanoacetic acid to form the acceptor/anchor moiety, while the meta-linkage helps suppress dye aggregation on TiO2 photoanodes, improving overall power conversion efficiency .
In the procurement of COF precursors, the dual functionality of this molecule is highly advantageous. The formyl group can be condensed with multivalent amines to form crystalline imine-linked 2D or 3D networks, while the pendant benzoic acid groups can be utilized to tune the pore environment for selective gas adsorption or catalytic applications .
Irritant